molecular formula C12H18O4 B017235 3-(2,3,4-Trimethoxyphenyl)propan-1-ol CAS No. 106800-17-3

3-(2,3,4-Trimethoxyphenyl)propan-1-ol

Cat. No. B017235
M. Wt: 226.27 g/mol
InChI Key: NVJIPXOAKYNFFE-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C12H18O4 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of compounds similar to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol, such as those containing the trimethoxyphenyl (TMP) group, has been discussed in various research studies . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The molecular structure of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol consists of a propanol group attached to a phenyl ring that is substituted with three methoxy groups . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol can be found in various chemical databases . For instance, its molecular weight is 226.27 .

Scientific Research Applications

  • Construction of Fluorescent Systems : Horita et al. (2007) utilized 3-(2,3,4-Trimethoxyphenyl)propan-1-ol in constructing a fluorescent donor-acceptor system for producing dihydrofuran derivatives. This application is significant in organic synthesis and could be useful in the development of new fluorescent materials (Horita, Tsurugi, Funayama, Satoh, & Miura, 2007).

  • Beta-Adrenoreceptor Blocking Properties : Tucker and Coope (1978) investigated 3-(2,3,4-Trimethoxyphenyl)propan-1-ol for its beta-adrenoreceptor blocking properties and selectivity of action for the cardiac beta1 receptor. This research contributes to the field of cardiovascular pharmacology, suggesting potential therapeutic applications (Tucker & Coope, 1978).

  • Optical Purity for Research Applications : Clark‐Lewis and Ramsay (1965) noted that 3-(2,3,4-Trimethoxyphenyl)propan-2-ol is close to optical purity, making it suitable for use in various scientific research applications, particularly in stereochemical studies (Clark‐Lewis & Ramsay, 1965).

  • Light-Induced Transformation : Lander and Schreier (1991) demonstrated that light-induced transformation of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol leads to the formation of various compounds, including oxidation products and addition products. This research is significant in understanding the photochemical behavior of this compound (Lander & Schreier, 1991).

  • Antimicrobial and Antioxidant Activities : Čižmáriková et al. (2020) synthesized compounds related to 3-(2,3,4-Trimethoxyphenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities. Although their activity levels were lower compared to some beta blockers, this research highlights the potential of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol derivatives in biomedical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

  • Application in Nonlinear Optical Properties : Satheeshchandra et al. (2020) investigated the third-order nonlinear optical properties of a furan-based organic crystal, which may include derivatives of 3-(2,3,4-Trimethoxyphenyl)propan-1-ol. This study suggests potential applications in the field of photonics and optoelectronics (Satheeshchandra, Namratha, Haleshappa, Jayarama, Shetty, & Pinto, 2020).

Safety And Hazards

The safety data sheet (SDS) for 3-(2,3,4-Trimethoxyphenyl)propan-1-ol provides information on its hazards, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJIPXOAKYNFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCCO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472883
Record name Benzenepropanol,2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4-Trimethoxyphenyl)propan-1-ol

CAS RN

106800-17-3
Record name Benzenepropanol,2,3,4-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WG Benson III - 2020 - search.proquest.com
Phthalocyanines (Pcs) are π-conjugated, macrocyclic molecules whose derivatives have been the subject of extensive investigations as active layer organic semiconductor (OSC) …
Number of citations: 2 search.proquest.com

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